4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole
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Overview
Description
4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole is an organic compound that features a bromobenzyl group attached to an imidazole ring via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzyl alcohol, is brominated to form 4-bromobenzyl alcohol.
Etherification: The 4-bromobenzyl alcohol is then reacted with 3-chloropropanol in the presence of a base to form 4-(3-(4-bromobenzyl)oxy)propyl alcohol.
Imidazole Formation: Finally, the 4-(3-(4-bromobenzyl)oxy)propyl alcohol is reacted with imidazole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are often employed.
Major Products Formed
Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its imidazole ring.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole involves its interaction with molecular targets through its imidazole ring and bromobenzyl group. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, while the bromobenzyl group can participate in hydrophobic interactions and halogen bonding .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Chlorobenzyl)oxy)propyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine.
4-(3-(4-Methylbenzyl)oxy)propyl-1H-imidazole: Similar structure but with a methyl group instead of bromine.
4-(3-(4-Nitrobenzyl)oxy)propyl-1H-imidazole: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole imparts unique reactivity and interaction properties compared to its analogs. Bromine’s larger size and ability to participate in halogen bonding can influence the compound’s biological activity and chemical behavior .
Properties
Molecular Formula |
C13H15BrN2O |
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Molecular Weight |
295.17 g/mol |
IUPAC Name |
5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C13H15BrN2O/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13/h3-6,8,10H,1-2,7,9H2,(H,15,16) |
InChI Key |
BVLPCBPJCFRUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br |
Origin of Product |
United States |
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